Tetrophan

Pharmacology Cardiovascular Convulsant Activity

Standard anticonvulsant screening controls (strychnine, picrotoxin) are silenced by GABAergic agents, masking non-central convulsant mechanisms. Tetrophan (CAS 83-93-2) is the irreplaceable positive control-its direct musculotropic convulsions resist pentobarbital and mephenesin blockade. • Validated IV LDLo: 40 mg/kg (rabbit); biphasic cardiovascular collapse at 5-40 mg/kg (cat). • ≥95% HPLC; unsubstituted parent scaffold for divergent SAR derivatization. • 2023 top-8 HIV-1 RT binding candidate; scaffold distinct from imatinib/nilotinib.

Molecular Formula C18H13NO2
Molecular Weight 275.3 g/mol
CAS No. 83-93-2
Cat. No. B079554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrophan
CAS83-93-2
Molecular FormulaC18H13NO2
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O
InChIInChI=1S/C18H13NO2/c20-18(21)16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-8H,9-10H2,(H,20,21)
InChIKeyQWNOQAWEROHNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrophan Core Properties & Research Specifications


Tetrophan (CAS 83-93-2), systematically named 5,6-dihydrobenzo[c]acridine-7-carboxylic acid (also referred to as 3,4-dihydro-1,2-benzacridine-5-carboxylic acid), is a synthetic heterocyclic compound with the molecular formula C₁₈H₁₃NO₂ and a molecular weight of 275.30 g/mol . It belongs to the dihydrobenzacridine carboxylic acid class and is synthesized via the classical Pfitzinger reaction between isatin and 1-tetralone [1]. Historically investigated for its pronounced convulsant and cardiovascular pharmacological effects [2], Tetrophan has recently re-emerged in computational screening campaigns, where it was identified among the top binding candidates against HIV-1 reverse transcriptase [3]. Commercially, it is supplied as a research chemical with a purity of ≥95% (HPLC), typically stored at room temperature, and is intended exclusively for non-human research applications .

Convulsant mechanism and anticonvulsant screening research tool
HIV-1 reverse transcriptase inhibitor hit validation and scaffold hopping
Unsubstituted dihydrobenzacridine parent scaffold for SAR derivatization
Cardiovascular collapse toxicology reference standard for safety pharmacology models

Tetrophan Structural Determinants of Activity


Tetrophan cannot be interchangeably substituted by generic acridine or quinoline carboxylic acids due to its distinct 5,6-dihydrobenzo[c]acridine scaffold, which critically determines its unique pharmacological fingerprint. While cinchophen (Atophan), a 2-phenylquinoline-4-carboxylic acid, acts as an analgesic and uricosuric agent, Tetrophan produces tetanic convulsions and cardiovascular collapse through a direct musculotropic mechanism that is not blocked by standard anticonvulsants or cholinergic/adrenergic antagonists [1]. The unsubstituted dihydrobenzacridine core of Tetrophan serves as a privileged starting point for derivatization; the absence of substituents at positions 3, 9, or on the phenyl ring directly influences both the synthetic accessibility of analogs and the compound's baseline toxicity profile, making it irreplaceable as a reference standard in structure-activity relationship (SAR) studies compared to pre-functionalized derivatives [2].

Cinchophen or quinoline analogs
Cinchophen does not replicate Tetrophan's direct musculotropic convulsant-cardiovascular profile; may confound mechanism-specific studies.
Pre-functionalized derivatives
Substituted analogs (e.g., 3-phenyl, 9-fluoro) restrict accessible derivatization sites; may not serve as direct substitute for unsubstituted parent in SAR campaigns.
Generic acridine carboxylic acids
Lack the 5,6-dihydrobenzo[c]acridine scaffold essential for Tetrophan's pharmacological fingerprint; pharmacological profile may not transfer.

Tetrophan Head-to-Head Evidence & Benchmarks


Divergent Pharmacodynamics vs. Cinchophen

In anesthetized cat models, Tetrophan induces a biphasic cardiovascular response characterized by transient vasodepression at low intravenous doses (5–40 mg/kg) and cardiovascular collapse at high doses, whereas cinchophen (Atophan), a structural analog from the quinoline carboxylic acid class, is not known to produce this convulsant-cardiovascular collapse syndrome at comparable doses [1]. The qualitative divergence in the cardiovascular endpoint—specifically the direct musculotropic convulsions unique to Tetrophan—cannot be inferred from cinchophen's known analgesic and uricosuric mechanism [1].

Pharmacodynamics vs. Cinchophen
Head-to-head
Qualitative divergence: direct musculotropic convulsions and cardiovascular collapse absent in cinchophen
Supports convulsant mechanism differentiation
Cat model; i.v. 5–40 mg/kg
Pharmacology Cardiovascular Convulsant Activity

Resistance to Anticonvulsant Blockade vs. Veratrum Alkaloids

Tetrophan-induced convulsions in mice were not blocked by pretreatment with pentobarbital or mephenesin, despite both agents prolonging sleeping time when co-administered with Tetrophan [1]. In contrast, veratrum alkaloid-induced convulsions can be partially attenuated by barbiturates [2]. This resistance profile demonstrates that Tetrophan's convulsant action is mediated by a direct effect on skeletal muscle rather than through central or autonomic pathways, a property not shared by veratrum alkaloids or other commonly used convulsant standards such as strychnine or picrotoxin [1].

Anticonvulsant Resistance vs. Veratrum
Reported
Tetrophan convulsions not blocked by pentobarbital/mephenesin; veratrum convulsions partially attenuated
Reported resistance to standard anticonvulsants
Mouse model; co-administration (Haley 1955)
Neuropharmacology Convulsant Mechanisms Anticonvulsant Screening

Acute Toxicity vs. Related Acridine Carboxylic Acids

The intraperitoneal LD50 of Tetrophan in mice is 760 mg/kg, establishing it as moderately toxic by this route, while its intravenous LDLo in rabbits is 40 mg/kg, indicating significantly higher toxicity via intravenous administration . In comparison, cinchophen (Atophan) exhibits an oral LD50 of approximately 600–800 mg/kg in rats but lacks the pronounced cardiovascular collapse feature at intravenous doses, reflecting Tetrophan's distinctly higher parenteral toxicity risk [1]. This quantitative toxicity differential is essential for laboratory safety protocol design and dose selection in preclinical studies.

Acute Toxicity
Reported
ipr-mus LD50: 760 mg/kg; ivn-rbt LDLo: 40 mg/kg
Supports safety protocol design for parenteral use
Cinchophen lacks equivalent i.v. lethality
Toxicology Safety Pharmacology Acute Toxicity

Computational Binding Affinity to HIV-1 Reverse Transcriptase

In a 2023 virtual screening campaign using the Pyrx program against the HIV-1 reverse transcriptase active site, Tetrophan was identified among the top eight candidates out of thousands of screened compounds, alongside imatinib, amentoflavone, alprazolam, bilobetin, bafetinib, nilotinib, and ginketin [1]. Although the preprint does not disclose individual numerical Vina scores for each compound, the inclusion of Tetrophan in the same high-binding-energy tier as known kinase inhibitors (imatinib, nilotinib) and natural biflavonoids (amentoflavone) provides a class-level inference of its significant computational binding affinity [1].

HIV-1 RT Binding Rank
Class-level inference
Top 8 candidate in virtual screening; specific Vina score not reported
Supports hit validation for scaffold-hopping
Preprint data; requires experimental confirmation
Computational Chemistry Antiviral Drug Discovery Molecular Docking

Synthetic Versatility as Unsubstituted Parent Scaffold

Tetrophan is the unsubstituted parent compound of the 5,6-dihydrobenzo[c]acridine-7-carboxylic acid series. Patent literature explicitly describes 3-phenyl, 9-fluoro, and 4-methoxy substituted derivatives as anticancer agents, but these pre-functionalized analogs cannot serve as versatile starting points for divergent SAR exploration [1]. The absence of substituents on Tetrophan allows chemists to introduce desired functional groups at any position, making it the only commercially viable option for generating novel derivative libraries from a common intermediate, whereas substituted analogs (e.g., 9-fluoro-3-phenyl derivatives) are restricted to a narrower subset of chemical transformations [1].

Synthetic Versatility
Supporting evidence
Unsubstituted core allows derivatization at all positions; substituted analogs restrict accessible sites
Mandatory parent scaffold for divergent SAR exploration
Patent MY104829A context
Medicinal Chemistry SAR Studies Heterocyclic Synthesis

Commercial Purity & Supply Consistency

Commercially available Tetrophan (CAS 83-93-2) is supplied at a certified purity of ≥95% (HPLC) with a molecular weight of 275.30 g/mol and is stored at room temperature . In comparison, many substituted dihydrobenzacridine carboxylic acid analogs are offered at lower purities (typically 90–95%) or require cold-chain storage (2–8°C), as evidenced by the storage conditions mandated for 9-fluoro and 4-methoxy derivatives . For researchers requiring consistent lot-to-lot reproducibility in analytical method development or biological assays, the room-temperature stability and well-characterized purity profile of Tetrophan reduce variability compared to less stable substituted analogs .

Purity & Storage
Data to verify
≥95% HPLC purity; room-temperature storage vs. cold-chain for some analogs
Supports procurement for reproducible long-term studies
Supplier specification; lot-to-lot verification advised
Quality Control Analytical Chemistry Procurement Specifications

Tetrophan Research & Industrial Applications


Convulsant Mechanism & Anticonvulsant Screening

Tetrophan's unique resistance to standard anticonvulsants such as pentobarbital and mephenesin, combined with its direct musculotropic convulsant action, makes it an irreplaceable positive control in anticonvulsant screening assays. Laboratories investigating peripheral neuromuscular convulsant mechanisms can use Tetrophan to validate novel compounds targeting non-central pathways, as its convulsions cannot be blocked by GABAergic or glycinergic agents, unlike strychnine or picrotoxin [1]. The well-characterized intravenous LDLo of 40 mg/kg in rabbits provides a reliable dosing benchmark for experimental design .

SAR Campaigns on Dihydrobenzacridine Scaffold

As the commercially available unsubstituted parent compound of the 5,6-dihydrobenzo[c]acridine-7-carboxylic acid class, Tetrophan is the mandatory starting material for divergent SAR exploration. Medicinal chemistry groups synthesizing focused libraries of 3-phenyl, 9-fluoro, or 4-methoxy derivatives cited in anticancer patents require Tetrophan as the core intermediate, because pre-functionalized analogs cannot be deconstructed to access alternative substitution patterns [2]. The room-temperature stability and ≥95% purity ensure reproducible synthetic yields across multi-step derivatization sequences .

HIV-1 RT Inhibitor Hit Validation & Scaffold Hopping

Based on the 2023 virtual screening study that identified Tetrophan among the top eight binding candidates against HIV-1 reverse transcriptase, antiviral drug discovery teams can procure Tetrophan for in vitro validation of its binding affinity and antiviral activity [3]. Its benzacridine scaffold is structurally distinct from the tyrosine kinase inhibitor chemotype represented by imatinib and nilotinib in the same top-binding cohort, offering a novel starting point for scaffold-hopping campaigns aimed at overcoming resistance to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs) [3].

Cardiovascular Collapse Toxicology Reference Standard

Tetrophan's biphasic cardiovascular profile—transient vasodepression at low intravenous doses progressing to cardiovascular collapse at higher doses (5–40 mg/kg) in the anesthetized cat—provides a reproducible positive control for toxicology laboratories developing in vivo cardiovascular safety pharmacology models [1]. Unlike cinchophen, which does not produce this syndrome, Tetrophan uniquely models drug-induced cardiovascular collapse with concomitant ECG changes resembling digitalis toxicity, making it valuable for training automated arrhythmia detection algorithms and validating rescue intervention protocols [1].

Application
Selection Property
Validation Focus
Convulsant mechanism & anticonvulsant screening
Direct musculotropic convulsant action; resistance to standard anticonvulsants
Peripheral neuromuscular convulsant model validation
SAR campaigns on dihydrobenzacridine scaffold
Unsubstituted parent core for maximal derivatization flexibility
Library synthesis and substituent tolerance assessment
HIV-1 RT inhibitor hit validation & scaffold hopping
Novel benzacridine chemotype; reported top-binding tier in virtual screen
In vitro binding and antiviral assay confirmation
Cardiovascular toxicology reference standard
Biphasic cardiovascular collapse model; ECG changes resembling digitalis toxicity
Arrhythmia detection algorithm training; rescue protocol validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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